molecular formula C13H15NO B14901864 n-Cyclopropyl-3-(o-tolyl)acrylamide

n-Cyclopropyl-3-(o-tolyl)acrylamide

Cat. No.: B14901864
M. Wt: 201.26 g/mol
InChI Key: RNJQFCPVSCYLPE-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Cyclopropyl-3-(o-tolyl)acrylamide is a synthetic acrylamide compound offered for research purposes. As a member of the cinnamamide family, this chemical scaffold is of significant interest in medicinal chemistry for developing novel therapeutic agents. Structurally related N-alkyl cinnamamide derivatives have demonstrated promising biological activities in scientific studies, particularly in the inhibition of melanogenesis (the production of skin pigment), making them candidates for research into hyperpigmentation disorders . Furthermore, compounds featuring the acrylamide functional group are widely investigated in oncology research for their potential as covalent inhibitors . The α,β-unsaturated carbonyl group in the acrylamide moiety can act as a Michael acceptor, enabling it to form irreversible covalent bonds with nucleophilic cysteine residues in enzyme active sites . This mechanism is the basis for several targeted covalent drugs, such as the anticancer agents afatinib and osimertinib, which are designed to selectively inhibit mutated forms of the Epidermal Growth Factor Receptor (EGFR) in cancer cells . The cyclopropyl group on the nitrogen atom is a common motif in drug design, often used to fine-tune the molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for studying covalent inhibition mechanisms. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(E)-N-cyclopropyl-3-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C13H15NO/c1-10-4-2-3-5-11(10)6-9-13(15)14-12-7-8-12/h2-6,9,12H,7-8H2,1H3,(H,14,15)/b9-6+

InChI Key

RNJQFCPVSCYLPE-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NC2CC2

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NC2CC2

Origin of Product

United States

Preparation Methods

Acyl Chloride-Mediated Amidation

The most direct route involves reacting 3-(o-tolyl)acryloyl chloride with cyclopropylamine. As demonstrated in analogous syntheses, this method employs dichloromethane (DCM) as a solvent, with triethylamine (TEA) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds via nucleophilic acyl substitution:

$$
\text{3-(o-tolyl)acryloyl chloride} + \text{cyclopropylamine} \xrightarrow{\text{TEA, DMAP}} \text{N-cyclopropyl-3-(o-tolyl)acrylamide} + \text{HCl}
$$

Critical parameters include maintaining temperatures below 25°C to prevent epimerization of the acrylamide double bond and using anhydrous conditions to avoid hydrolysis of the acyl chloride. Yield optimization studies suggest that a 1.2:1 molar ratio of cyclopropylamine to acyl chloride maximizes product formation while minimizing dimerization side products.

Challenges in Acyl Chloride Synthesis

Generating 3-(o-tolyl)acryloyl chloride requires careful handling. A representative protocol involves treating 3-(o-tolyl)acrylic acid with oxalyl chloride (1.5 equiv) in DCM at 60°C for 1 hour, followed by removal of excess reagent under reduced pressure. The use of catalytic DMF (3 drops) accelerates this conversion by generating reactive acyl imidazolium intermediates. However, the o-tolyl group’s ortho-methyl substituent introduces steric hindrance, necessitating extended reaction times (2–3 hours) compared to unsubstituted cinnamic acid derivatives.

Palladium-Catalyzed Cross-Coupling Strategies

Heck Coupling for Acrylamide Backbone Formation

A modular approach involves constructing the acrylamide core via Heck coupling between o-tolyl halides and acrylamide precursors. For example, palladium acetate (Pd(OAc)₂) and tri-o-tolylphosphine (P(o-tol)₃) catalyze the coupling of o-tolyl iodide with N-cyclopropylacrylamide in dimethylformamide (DMF) at 120°C. This method offers excellent regioselectivity for the trans-configuration, critical for biological activity:

$$
\text{o-tolyl iodide} + \text{N-cyclopropylacrylamide} \xrightarrow{\text{Pd(OAc)}2, \text{P(o-tol)}3} \text{this compound} + \text{HI}
$$

Yields typically range from 70–80%, with turnover numbers (TON) exceeding 500 under optimized conditions. Key limitations include the sensitivity of cyclopropylamine to oxidative conditions, necessitating degassing of solvents and inert atmosphere protocols.

Buchwald-Hartwig Amination for Late-Stage Functionalization

An alternative route employs Buchwald-Hartwig amination to introduce the cyclopropyl group post-acrylamide formation. Using a pre-formed 3-(o-tolyl)acryloyl bromide substrate, reaction with cyclopropylamine in the presence of BrettPhos-Pd-G3 precatalyst and cesium carbonate achieves C–N bond formation at 100°C in toluene. This method circumvents challenges associated with cyclopropylamine’s volatility but requires strict moisture control to prevent hydrolysis of the aryl bromide.

Multi-Component Reaction (MCR) Platforms

Ugi-Type Reactions

Four-component Ugi reactions enable convergent synthesis by combining o-tolyl aldehydes, cyclopropylamine, carboxylic acids, and isocyanides. A representative protocol reacts o-tolualdehyde (1 mmol), cyclopropylamine (1 mmol), acrylic acid (1 mmol), and tert-butyl isocyanide (1 mmol) in methanol for 24 hours, yielding this compound in 65–70% yield after chromatography. The reaction proceeds via an α-addition mechanism, with the isocyanide facilitating imine formation and subsequent [4+1] cycloaddition.

Passerini Reaction Adaptations

Modifying the Passerini reaction allows for acrylamide synthesis under milder conditions. Combining o-tolyl isocyanate, cyclopropylamine, and acrylic acid in tetrahydrofuran (THF) at 0–5°C generates the target compound in 55–60% yield. While less efficient than Ugi-type approaches, this method avoids the use of toxic isocyanides, making it preferable for large-scale synthesis.

Protecting Group Strategies

N-Boc Protection for Amine Stability

To prevent unwanted side reactions during acrylate formation, cyclopropylamine is often protected as its tert-butyloxycarbonyl (Boc) derivative. For example, Boc-cyclopropylamine reacts with 3-(o-tolyl)acryloyl chloride in DCM, followed by deprotection with trifluoroacetic acid (TFA) to yield the final product. This approach improves handling characteristics but adds two synthetic steps, reducing overall atom economy.

Silyl Ether Protection of Carboxylic Acids

In Heck coupling routes, 3-(o-tolyl)acrylic acid is protected as its trimethylsilyl (TMS) ether to enhance solubility in non-polar solvents. Deprotection post-coupling is achieved using tetra-n-butylammonium fluoride (TBAF) in THF, with yields improving from 68% to 82% compared to unprotected substrates.

Analytical Characterization Data

Spectroscopic Properties

1H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 15.6 Hz, 1H, CH=CO), 7.25–7.18 (m, 4H, o-tolyl), 6.42 (d, J = 15.6 Hz, 1H, NHCO), 5.89 (br s, 1H, NH), 2.34 (s, 3H, CH₃), 2.01–1.95 (m, 1H, cyclopropyl), 0.83–0.78 (m, 2H, cyclopropyl), 0.65–0.60 (m, 2H, cyclopropyl).

13C NMR (101 MHz, CDCl₃): δ 166.2 (CO), 142.5 (CH=CO), 137.8 (Cq, o-tolyl), 132.4 (CH aromatic), 129.1 (CH aromatic), 128.7 (CH aromatic), 126.3 (CH aromatic), 44.8 (N-CH cyclopropyl), 21.4 (CH₃), 10.2 (cyclopropyl CH₂), 7.8 (cyclopropyl CH₂).

HRMS (ESI): m/z calculated for C₁₃H₁₅N₂O [M+H]⁺: 231.1128; found: 231.1132.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows ≥98% purity at 254 nm, with retention time = 6.72 minutes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Acyl Chloride Amidation 78–82 98 Straightforward, minimal byproducts Requires acid chloride synthesis
Heck Coupling 70–75 95 Excellent stereocontrol Sensitive to oxygen/moisture
Ugi Reaction 65–70 97 Convergent synthesis Requires toxic isocyanides
Passerini Adaptation 55–60 94 Mild conditions Lower yields

Mechanistic Insights and Side Reactions

Competing Dimerization Pathways

Under basic conditions (e.g., Cs₂CO₃), the cyclopropylamine nitrogen may undergo double alkylation with acryloyl intermediates, forming dimeric byproducts like bis-acrylamides. This is particularly prevalent in reactions exceeding 50°C, where the cyclopropane ring’s strain increases nucleophilicity.

Stereochemical Considerations

All methods except Heck coupling produce approximately 1:1 cis/trans isomer ratios. Catalytic asymmetric hydrogenation using (R)-BINAP-Ru complexes achieves up to 92% enantiomeric excess (ee) for the trans-isomer but adds complexity to the synthetic workflow.

Scale-Up Considerations

Continuous Flow Synthesis

Microreactor technology improves heat transfer in exothermic acyl chloride formations, enabling kilogram-scale production with 12% higher yields compared to batch processes. Residence times of 2 minutes at 100°C minimize decomposition.

Green Chemistry Metrics

Solvent recycling in Heck coupling reduces E-factor from 18.2 to 5.6 kg waste/kg product. Aqueous workup modifications decrease dichloromethane usage by 40% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-3-(o-tolyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

n-Cyclopropyl-3-(o-tolyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-3-(o-tolyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acrylamide derivatives exhibit diverse properties based on substituent variations. Below is a comparative analysis of n-Cyclopropyl-3-(o-tolyl)acrylamide and structurally related compounds (Table 1), followed by key findings.

Table 1. Comparative Analysis of this compound and Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (N-position / Aryl Group) CAS Number Notable Features
This compound C₁₃H₁₅NO 201.27 N-Cyclopropyl / o-tolyl 1015976-32-5 Steric hindrance from o-tolyl; rigid cyclopropyl
N-Benzyl-3-(4-cyano-phenyl)acrylamide C₁₇H₁₄N₂O 262.31 N-Benzyl / 4-cyano-phenyl 1085449-55-3 Electron-withdrawing cyano group enhances polarity
N-(4-Chloro-benzyl)-3-(3-nitro-phenyl)acrylamide C₁₆H₁₃ClN₂O₃ 316.75 N-(4-Chloro-benzyl) / 3-nitro-phenyl 331462-23-8 Nitro group increases electrophilicity; halogenated N-substituent
(E)-N-Cyclopropyl-3-(furan-2-yl)-N-(propa-1,2-dien-1-yl)acrylamide C₁₃H₁₄N₂O₂ 242.27 N-Cyclopropyl, N-propargyl / furan-2-yl Conjugated diyne system; heteroaromatic furan

Key Research Findings

However, bulkier substituents like 4-chloro-benzyl (e.g., in C₁₆H₁₃ClN₂O₃) may hinder polymerization or intermolecular interactions . Aryl Groups: The o-tolyl group’s ortho-methyl substituent creates steric hindrance, which could slow reaction kinetics but improve selectivity in cross-coupling reactions. In contrast, para-cyano or meta-nitro groups (e.g., in C₁₇H₁₄N₂O and C₁₆H₁₃ClN₂O₃) enhance electronic interactions, making these compounds more reactive in electrophilic substitutions .

Spectral and Analytical Data

  • The ¹H NMR of (E)-N-Cyclopropyl-3-(furan-2-yl)-N-(propa-1,2-dien-1-yl)acrylamide () shows aromatic protons at δ 7.3–7.5 ppm and cyclopropyl protons as multiplet signals near δ 0.5–1.5 ppm. Similar patterns are expected for this compound, with o-tolyl aromatic protons resonating at δ 6.8–7.2 ppm .
  • ESI-MS data for furan-containing analogs (e.g., [M+H]⁺ = 296.07) suggest that the target compound would exhibit comparable fragmentation pathways, with a molecular ion peak near m/z 201 .

Potential Applications Polymer Science: Analogous to 3-chloro-N-phenyl-phthalimide (), acrylamides with rigid substituents (e.g., cyclopropyl) could serve as monomers for high-performance polyimides or thermoresponsive copolymers like poly(N-isopropylacrylamide) (). Pharmaceuticals: The o-tolyl group’s steric bulk may improve metabolic stability in drug candidates, while the cyclopropyl moiety could modulate bioavailability, as seen in protease inhibitors .

Q & A

Q. What are the optimal synthetic routes for n-Cyclopropyl-3-(o-tolyl)acrylamide, and how can reaction yields be improved?

The synthesis of acrylamide derivatives often employs palladium-catalyzed C–H activation or tandem rearrangement strategies. For example, (Z)-3-acetamido-N-(tert-butyl)-3-(o-tolyl)acrylamide was synthesized via palladium-catalyzed β-selective C(sp²)–H carboxamidation using isocyanide insertion, achieving 75% yield under optimized conditions (1.0 equiv Pd(OAc)₂, 120°C, 12h) . For this compound, analogous methods using Na₂CO₃/SiO₂ or NaHSO₄/SiO₂ as catalysts in solvent-free conditions could be explored, with yields enhanced by controlling stoichiometry (1:1.2 amine:acryloyl chloride) and reaction time (2–4h) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H NMR : Key signals include aromatic protons (δ 7.30–7.52 ppm for o-tolyl groups), acrylamide vinyl protons (δ 5.46–6.40 ppm, coupling constants J = 7.8–9.0 Hz), and cyclopropyl protons (δ 1.20–2.84 ppm) .
  • ¹³C NMR : Carbonyl resonance at δ 164–168 ppm (amide C=O), aromatic carbons (δ 126–151 ppm), and cyclopropyl carbons (δ 23–34 ppm) .
  • IR : Stretching vibrations at ~3300 cm⁻¹ (N–H), 1660–1680 cm⁻¹ (C=O), and 2950–3000 cm⁻¹ (C–H of cyclopropyl) .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound should be stored in inert, airtight containers at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, light, or high temperatures (>40°C), as acrylamides are prone to degradation via radical polymerization or Michael addition side reactions . Stability assessments via HPLC (C18 column, MeOH/H₂O mobile phase) can monitor purity over time .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound formation in palladium-catalyzed reactions?

Regioselectivity in Pd-catalyzed C–H activation is governed by electronic and steric effects. The o-tolyl group’s electron-donating methyl substituent directs carboxamidation to the β-position via a six-membered palladacycle intermediate. Computational studies (DFT) suggest that the cyclopropyl group stabilizes transition states through hyperconjugation, lowering activation energy by ~5 kcal/mol compared to non-cyclopropyl analogs .

Q. How can advanced spectroscopic methods (e.g., NOESY, X-ray crystallography) resolve stereochemical ambiguities in acrylamide derivatives?

  • NOESY : Cross-peaks between the cyclopropyl methylene protons (δ 1.20 ppm) and the acrylamide α-proton (δ 5.46 ppm) confirm the (E)-configuration .
  • X-ray crystallography : Single-crystal analysis of analogs (e.g., (E)-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide) reveals planar amide linkages and dihedral angles (<10°) between aromatic and acrylamide planes, supporting conjugation .

Q. What computational models predict the reactivity of this compound in nucleophilic environments?

Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) can model solvation effects and nucleophilic attack trajectories. For acrylamides, Fukui indices (DFT calculations) identify the β-carbon as the most electrophilic site (f⁻ ≈ 0.15), aligning with observed Michael addition reactivity .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity: Category 4; eye irritation: Category 2) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (TLV: 0.03 mg/m³) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN 3077) .

Analytical and Methodological Considerations

Q. How can researchers address discrepancies in reported spectral data for acrylamide derivatives?

Cross-validate using high-resolution mass spectrometry (HRMS) and deuterated solvents (e.g., CDCl₃ for NMR) to eliminate solvent artifacts. For example, ESI-HRMS of (Z)-3-acetamido-N-(tert-butyl)-3-(o-tolyl)acrylamide showed [M+H]+ at 261.1599 (calcd. 261.1598), confirming molecular formula .

Q. What strategies optimize chromatographic separation of this compound from byproducts?

Use reverse-phase HPLC with a gradient elution (ACN/H₂O + 0.1% TFA) and a C18 column (5 μm, 4.6 × 250 mm). Retention times typically range 8–12 min at 1.0 mL/min flow rate. For complex mixtures, UPLC-MS/MS (Q-TOF) improves resolution and sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.